molecular formula C13H9NO4 B1268434 2-(2-Nitrophenoxy)benzaldehyde CAS No. 66961-19-1

2-(2-Nitrophenoxy)benzaldehyde

Cat. No. B1268434
CAS RN: 66961-19-1
M. Wt: 243.21 g/mol
InChI Key: GJXQFZNGTPPSPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(2-Nitrophenoxy)benzaldehyde often involves the condensation of nitrophenols with aldehydes. For instance, 2-nitrophenol condenses with trichloroacetaldehyde in the presence of concentrated sulfuric acid to give 2,2-di(3-nitro-4-hydroxyphenyl)-1,1,1-trichloroethane among other products, indicating the reactivity of nitrophenols in condensation reactions (Irving & Irving, 1991). Additionally, synthesis approaches can involve crystal engineering routes and hydrogen bonding materials for the development of materials with specific optical properties (Karthick et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds analogous to 2-(2-Nitrophenoxy)benzaldehyde has been elucidated through X-ray diffraction analysis, revealing significant details about steric effects and molecular geometry. For instance, the molecular structure of related benzodioxins was determined to investigate the steric effect of the nitro group ortho to the phenolic oxygen atom in such condensations (Irving & Irving, 1991).

Chemical Reactions and Properties

Reactions involving 2-(2-Nitrophenoxy)benzaldehyde derivatives can lead to the formation of various products, including nitroso compounds through photochemical reactions. The irradiation of 2-nitrobenzyl alcohol yields 2-nitroso benzaldehyde with high quantum yields, demonstrating the photochemical reactivity of nitrobenzyl compounds (Gáplovský et al., 2005).

Physical Properties Analysis

The physical properties of 2-(2-Nitrophenoxy)benzaldehyde and related compounds, such as solubility and thermal behavior, are crucial for their application in various fields. For example, the solubility and thermal behavior of a molecular adduct formed from 4-(dimethylamino)benzaldehyde and 4-nitrophenol were analyzed to assess its suitability for nonlinear optical applications (Karthick et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents or under certain conditions, define the applications and behavior of 2-(2-Nitrophenoxy)benzaldehyde derivatives. The reaction between 2-nitrophenol and trichloroacetaldehyde, resulting in various products, showcases the complex chemical behavior and potential for synthesizing diverse compounds (Irving & Irving, 1991).

Scientific Research Applications

Biodegradation and Environmental Impact

2-(2-Nitrophenoxy)benzaldehyde, an analog of nitrobenzene and benzaldehyde compounds, is relevant in the study of environmental biodegradation. For instance, in the purification and characterization of 2-aminomuconic semialdehyde dehydrogenase from Pseudomonas pseudoalcaligenes, enzymes were found to convert 2-aminophenol to 2-aminomuconate, demonstrating the degradation of similar compounds in environmental contexts (He, Davis, & Spain, 1998).

Photolytic Precursors and Atmospheric Chemistry

Nitrophenols, closely related to 2-(2-Nitrophenoxy)benzaldehyde, act as photolytic precursors of nitrous acid (HONO) and influence atmospheric chemistry. Their gas-phase absorption impacts other photochemistry by reducing available actinic flux, affecting the photolysis rates of ozone and nitrogen dioxide (Chen, Wenger, & Venables, 2011).

Chemical and Safety Investigation in Production

Research on the production of 2-nitrobenzaldehyde, a similar compound, through the nitration of benzaldehyde, highlights the importance of understanding the chemical and kinetic behavior of these systems. This knowledge aids in increasing yield and reducing risks associated with the production process (Somma, Marotta, Andreozzi, & Caprio, 2014).

Pharmaceutical Applications

2-(2-Nitrophenoxy)benzaldehyde derivatives play a role in pharmaceutical applications. The condensation of similar benzaldehydes with ethyl cyanoacetate, using alkaline carbons as catalysts, results in precursors for 1,4-dihydropyridine derivatives, which have applications as calcium channel blockers (Perozo-Rondón et al., 2006).

Catalysis and Organic Synthesis

In the context of catalysis, studies on the selective oxidation of benzyl alcohol to benzaldehyde using NiFe2O4 nanoparticles showcase the potential of similar compounds in organic synthesis and industrial applications (Iraqui, Kashyap, & Rashid, 2020).

Biomimetic Chemistry and Enzymatic Mimics

2-(2-Nitrophenoxy)benzaldehyde and its analogs are also relevant in biomimetic chemistry. Studies on CuII-diphenolate complexes mimicking the oxidized form of galactose oxidase show how similar compounds participate in biomimetic reactions, advancing our understanding of enzymatic processes (Pratt & Stack, 2003).

Material Science and Nanotechnology

Research in material science, particularly in the development of novel compounds and materials, often involves derivatives of 2-(2-Nitrophenoxy)benzaldehyde. For instance, the study of Zn(II)- or Ag(I)-catalyzed metathesis reactions with 3-En-1-ynamides and nitrosoarenes demonstrates the synthesis of benzaldehyde derivatives, contributing to advancements in nanotechnology and materials chemistry (Gawade, Huple, & Liu, 2014).

Photocatalysis and Green Chemistry

The photocatalytic oxidation of benzyl alcohol to benzaldehyde, using heteropolyacids-immobilized graphitic carbon nitride, is an example of green chemistry applications. This process emphasizes the importance of environmentally friendly methods in chemical synthesis (Wu, An, & Song, 2020).

Crystallography and Structural Chemistry

Studies on the structure of related compounds, such as (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline, contribute to the field of crystallography and structural chemistry, providing insights into molecular configurations and interactions (Tahir et al., 2010).

Safety And Hazards

The safety data sheet for a related compound, benzaldehyde, indicates that it is classified as a flammable liquid. It can cause skin irritation, serious eye irritation, and may damage fertility or the unborn child. It is also toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for the study of “2-(2-Nitrophenoxy)benzaldehyde” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, nanoparticle proximity has been shown to control selectivity in benzaldehyde hydrogenation, which could be relevant for the study of "2-(2-Nitrophenoxy)benzaldehyde" .

properties

IUPAC Name

2-(2-nitrophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)14(16)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXQFZNGTPPSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345887
Record name 2-(2-Nitrophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitrophenoxy)benzaldehyde

CAS RN

66961-19-1
Record name 2-(2-Nitrophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-nitrophenoxy)-benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CT Onyema, VIE Ajiwe - Int J Eng Sci, 2014 - academia.edu
Phytochemical and Antimicrobial Analysis of the Stems of Cola Gigantea (Sterculiacea) Page 1 The International Journal Of Engineering And Science (IJES) || Volume || 3 || Issue || 4 || …
Number of citations: 6 www.academia.edu
RQ Brewster, F Strain - Journal of the American Chemical Society, 1934 - ACS Publications
Substituted benzenesulfonanilides containing nitro groups ortho or para to the sulfone group may be decomposed by concentrated alkali to the amine, nitrophenol and sodium sulfite. …
Number of citations: 30 pubs.acs.org
A Kumari, I Guleria, D Pathania… - … -International Journal of …, 2020 - indianjournals.com
This research deals with the study of phytochemical analysis of methanol and chloroform extracts of Populus ciliata leaves and their further screening for antibacterial activity. The …
Number of citations: 3 www.indianjournals.com
AA Rad, M Sheikhha, R Hosseini… - … der Pharmazie: An …, 2004 - Wiley Online Library
The synthesis of N‐[5‐(2‐phenoxyphenyl)‐1, 3, 4‐oxadiazole‐2‐yl]‐N′‐phenylurea derivatives is reported. The structures of these compounds are supported by their IR, 1 H‐NMR and …
Number of citations: 13 onlinelibrary.wiley.com
VG Noskov, LN Kalimina, MN Noskova… - Pharmaceutical …, 1997 - Springer
Dibenz[b,e]azepines. Part 3. Acid hydrolysis Page 1 Phatmaceutical Chemtstta Journal Vol. 31, No. 1 I, 1997 DIBENZIb,e]AZEPINES. PART 3. ACID HYDROLYSIS VG Noskov, I LN …
Number of citations: 1 link.springer.com
H Fakhraian, Y Nafary, A Yarahmadi… - Journal of …, 2008 - Wiley Online Library
The effect of temperature and catalyst on the yield and rate of the etherification reaction between 1 and 2 was investigated and alternative methods for separation of 3 and 4 from the …
Number of citations: 5 onlinelibrary.wiley.com
L Boike, AG Cioffi, FC Majewski, NJ Henning… - Cell chemical …, 2021 - cell.com
MYC is a major oncogenic transcriptional driver of most human cancers that has remained intractable to direct targeting because much of MYC is intrinsically disordered. Here, we have …
Number of citations: 71 www.cell.com
L Boike - 2022 - search.proquest.com
Covalent drugs incorporate a mildly electrophilic functional group that reacts with protein targets to confer additional affinity beyond the non-covalent interactions involved in drug …
Number of citations: 0 search.proquest.com

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